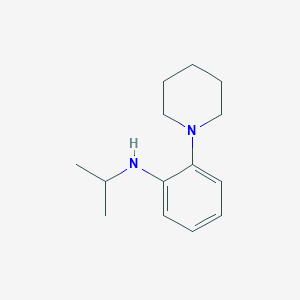

N-Isopropyl-2-(piperidin-1-yl)aniline

Description

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

2-piperidin-1-yl-N-propan-2-ylaniline |

InChI |

InChI=1S/C14H22N2/c1-12(2)15-13-8-4-5-9-14(13)16-10-6-3-7-11-16/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3 |

InChI Key |

VCIYPAVLGSEFEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC=C1N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves synthesizing a quaternary ammonium salt intermediate from a pyridine derivative, followed by reduction to form the piperidine ring. The process is advantageous due to mild conditions, avoidance of precious metals, and suitability for large-scale production.

Reaction Pathway

- Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt through reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene (e.g., 3-chloropropene).

- Step 2: Reduction of the quaternary ammonium salt using sodium borohydride (NaBH4) in the presence of zinc chloride (ZnCl2), leading to the formation of N-isopropyl-2-(piperidin-1-yl)aniline .

Reaction Conditions and Data

| Parameter | Details |

|---|---|

| Salt formation | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene in ethanol or acetonitrile at 55–65°C for 2–3 hours |

| Molar ratio | Pyridine: halogenated propylene: zinc powder = 1:1.1–1.2:0.1–0.3 |

| Reduction | Sodium borohydride (NaBH4) added in portions at 20–30°C over 3–5 hours |

| Post-reaction workup | Concentration, quenching with frozen water, acid-base adjustments, extraction with ethyl acetate |

| Yield | Typically >94%, with specific examples reporting yields around 96% |

Notable Patent Example

A patent (CN106432054A) describes this process, emphasizing mild conditions and the avoidance of precious metals, making it suitable for industrial scale-up.

Preparation via Intramolecular Aza-Michael and Reductive Cyclization

Overview

This approach involves cyclization reactions, such as aza-Michael addition, to construct the piperidine ring directly from suitable precursors like unsaturated amines or enamides, followed by reduction.

Reaction Pathway

- Step 1: Synthesis of a suitable precursor, such as an N-alkenyl aniline derivative.

- Step 2: Intramolecular aza-Michael reaction catalyzed by organocatalysts or metal complexes (e.g., nickel, magnesium, or copper catalysts) to form the piperidine ring.

- Step 3: Reduction of the lactam or unsaturated intermediate using hydrogenation or hydride reagents (e.g., sodium tetrahydroborate).

Reaction Conditions and Data

| Parameter | Details |

|---|---|

| Catalysts | Ruthenium(II), rhodium(I), nickel, or photochemical catalysts |

| Reaction temperature | Usually 20–70°C, depending on the catalyst |

| Reagents | Sodium tetrahydroborate (NaBH4), hydrogen, or other hydride sources |

| Yield | Ranges from 85% to over 95% depending on conditions |

Notable Literature

Recent advances highlight the efficiency of asymmetric hydrogenation and organocatalytic aza-Michael reactions for constructing piperidine rings with high stereoselectivity, suitable for complex derivatives like the target compound.

Summary of Key Data and Reaction Conditions

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Salification & Reduction | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene | NaBH4, ZnCl2 | 55–65°C, 2–5 h | >94% | Suitable for large-scale, avoids precious metals |

| Intramolecular Aza-Michael | N-alkenyl aniline derivatives | Organocatalysts or metal catalysts | 20–70°C, variable | 85–95% | High stereoselectivity, versatile |

Additional Considerations

- Choice of solvents: Ethanol, acetonitrile, or tetrahydrofuran (THF) are commonly used.

- Reaction monitoring: NMR and HPLC are employed to confirm completion and purity.

- Scale-up potential: The patent method demonstrates feasibility for industrial production with mild conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or piperidine rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Isopropyl-2-(piperidin-1-yl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Isopropyl-2-(piperidin-1-yl)aniline and related compounds:

Structural and Functional Analysis

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The piperidin-1-yl group in this compound is electron-donating, enhancing the basicity of the aniline nitrogen. Steric Effects: The isopropyl group at the nitrogen atom introduces steric hindrance, which may limit interactions with biological targets compared to smaller substituents (e.g., methyl or hydrogen) in analogs like 4-Iodo-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)aniline () .

Physicochemical Properties :

- Solubility : The presence of polar groups (e.g., piperazine sulfonyl in ) increases water solubility, whereas lipophilic substituents (e.g., isopropylthio in ) enhance lipid membrane permeability .

- Molecular Weight : this compound (~248 g/mol) is lighter than sulfonyl- or bromo-substituted analogs (e.g., ~539 g/mol in ), suggesting better bioavailability .

Synthetic Routes :

- Palladium-catalyzed cross-coupling reactions (e.g., using Pd2dba3 and P(o-tol)3 in ) are common for introducing aryl/heteroaryl groups to aniline derivatives .

- Reductive amination (e.g., hydrogenation with Pd/C in ) is employed for nitro-to-amine conversions in related compounds .

Thioether analogs (e.g., N-Isopropyl-2-(isopropylthio)aniline in ) are prioritized for high-purity synthesis, indicating industrial relevance .

Critical Insights and Limitations

- Data Gaps : Direct experimental data (e.g., NMR, LCMS) for this compound are absent in the provided evidence. Properties are inferred from analogs like 4-Bromo-2-[2-(piperidin-1-yl)ethoxy]-N-[3-(piperidin-1-yl)propyl]aniline () and N-Isopropyl-2-(isopropylthio)aniline ().

- Functional Trade-offs : While electron-donating groups enhance reactivity, they may reduce metabolic stability compared to electron-withdrawing substituents in sulfonyl/nitro analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isopropyl-2-(piperidin-1-yl)aniline, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic aromatic substitution. For example, reductive amination of 2-(piperidin-1-yl)aniline with isopropyl ketone using sodium cyanoborohydride in methanol at 60°C under nitrogen yields the target compound. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 amine:ketone), pH control (pH 6–7), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative methods include coupling piperidine derivatives with isopropyl-substituted aniline precursors using Pd-catalyzed cross-coupling reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR reveals aromatic proton signals (δ 6.8–7.2 ppm), piperidine ring protons (δ 1.4–2.8 ppm), and isopropyl methyl groups (δ 1.2–1.3 ppm). ¹³C NMR confirms quaternary carbons adjacent to nitrogen .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 245.202) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral distortions in the piperidine-aniline framework .

Q. What biological targets are associated with structurally similar piperidin-1-yl aniline derivatives?

- Methodological Answer : Analogous compounds (e.g., 2-(4-(difluoromethyl)piperidin-1-yl)aniline) show activity against protein kinases (IC₅₀: 15–30 µM) and antimicrobial effects. Researchers should screen the target compound against kinase panels (e.g., Protein Kinase A/B) using fluorescence polarization assays and validate via Western blotting for phosphorylated substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Methodological Answer :

- Variable Substituents : Synthesize derivatives with modifications to the isopropyl group (e.g., ethyl, cyclopropyl) or piperidine ring (e.g., fluorination, methyl branching) .

- Assays : Test inhibitory potency against kinases using dose-response curves (0.1–100 µM) and compare with controls (e.g., staurosporine). Computational docking (AutoDock Vina) predicts binding modes to ATP pockets .

- Data Analysis : Use multivariate regression to correlate substituent polarity/logP with IC₅₀ values .

Q. How should researchers address contradictions in bioactivity data between this compound and its analogs?

- Methodological Answer :

- Source Identification : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition may arise from differential expression of kinase isoforms .

- Structural Validation : Confirm compound purity via HPLC and LC-MS to rule out degradation products .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What catalytic strategies optimize selective functionalization of the piperidine ring?

- Methodological Answer :

- C-H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to introduce substituents at the piperidine C-3 position .

- Reductive Amination : Employ Ni-based catalysts (e.g., Ni/Al₂O₃) under hydrogen gas (1–3 atm) for selective N-methylation without over-alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.